molecular formula C9H11N B1585221 3-Methylindoline CAS No. 4375-15-9

3-Methylindoline

Cat. No.: B1585221
CAS No.: 4375-15-9
M. Wt: 133.19 g/mol
InChI Key: BFQARNDIMKOOQQ-UHFFFAOYSA-N
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Description

3-Methylindoline (C₉H₁₁N) is a bicyclic aromatic amine comprising an indoline core with a methyl substituent at the 3-position. It exists as a clear, pale-yellow liquid with a molecular weight of 133.19 g/mol and a boiling point of 210–215°C . Its structure combines the indoline scaffold (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with a methyl group, enhancing both steric and electronic properties. This compound is pivotal in pharmaceutical research, particularly as a precursor for EZH2 inhibitors targeting cancers like lymphoma , and in material science for designing advanced polymers and optoelectronic materials .

Spectroscopic characterization (¹H and ¹³C NMR) confirms its structure: ¹H NMR (CDCl₃) shows peaks at δ 7.08 (d, J = 8.8 Hz), 7.02 (td), 6.70 (td), and 1.30 (d, J = 6.2 Hz, CH₃), while ¹³C NMR reveals key resonances at δ 150.98 (C3), 128.91 (aromatic carbons), and 22.32 (CH₃) .

Preparation Methods

Synthetic Method via N-Formylation and Cyclization of o-Ethylaniline

One of the well-documented synthetic routes to 3-methylindoline involves the transformation of o-ethylaniline through a two-step process: N-formylation followed by cyclization.

Process Overview:

  • Step 1: N-Formylation

    • Reactants: o-Ethylaniline and aqueous formic acid (90% volume fraction).
    • Conditions: The mixture is heated to reflux for 2-4 hours, then allowed to stand overnight.
    • Isolation: The solvent is evaporated under reduced pressure, followed by dissolution in toluene, cooling to 10 °C, and crystallization over 6-8 hours.
    • Product: N-formyl o-ethylaniline.
  • Step 2: Cyclization to this compound

    • Reactants: N-formyl o-ethylaniline, potassium hydroxide, and toluene.
    • Conditions: Potassium hydroxide and toluene are heated to reflux; the N-formyl derivative solution is added dropwise over 4 hours. The mixture is refluxed for an additional 2-3 hours.
    • Further Processing: Solvent evaporation is performed until the temperature reaches 320 °C, followed by natural cooling, washing with water, and drying.
    • Product: this compound.

Advantages:

  • Safe reagents and straightforward process.
  • Few reaction steps.
  • High yield and suitability for industrial-scale production.

Reference Data:

Parameter Details
Starting Material o-Ethylaniline
Formic Acid Concentration 90% aqueous solution
Reflux Time (Step 1) 2-4 hours
Crystallization Temp 10 °C
Cyclization Reflux Time 2-3 hours
Final Temperature 320 °C (solvent evaporation)
Yield High (exact % not specified)

This method is described in patent CN102432518A and is notable for its simplicity and industrial applicability.

Preparation via Catalytic Hydrogenation of 3-Methylindole Derivatives

Another approach involves the preparation of this compound derivatives through catalytic hydrogenation of 3-methylindole or related intermediates.

Process Overview:

  • Catalysts Used:

    • Copper-based catalysts such as copper oxide, copper chromite, or copper salts.
    • Other catalysts mentioned include palladium and Raney nickel, depending on the substrate and conditions.
  • Reaction Conditions:

    • Hydrogen gas is used as the reducing agent.
    • The reaction is typically conducted under controlled temperature and pressure conditions to facilitate selective hydrogenation.
    • Solvents such as ethanol, diethyl ether, or other polar solvents may be employed to optimize reaction rates and selectivity.
  • Outcome:

    • The double bond in the indole ring is hydrogenated to yield the corresponding this compound derivative.
    • This method allows for the preparation of various substituted this compound compounds depending on the starting indole derivative.

Advantages:

  • High selectivity and control over hydrogenation.
  • Potential for preparing diverse derivatives.
  • Use of heterogeneous catalysts facilitates catalyst recovery and reuse.

Catalyst Comparison Table:

Catalyst Type Activity Selectivity Reusability Typical Conditions
Copper Oxide Moderate High Good Moderate temp, H2 pressure
Copper Chromite High High Excellent Elevated temp, H2 pressure
Palladium Very High Very High Moderate Mild temp, low H2 pressure
Raney Nickel High Moderate Good Variable temp, H2 pressure

This hydrogenation method is detailed in European patent EP1325911A1, emphasizing the catalytic preparation of this compound derivatives with a focus on copper-based catalysts.

Comparative Analysis of Preparation Methods

Aspect N-Formylation & Cyclization Method Catalytic Hydrogenation Method
Starting Materials o-Ethylaniline, formic acid 3-Methylindole or derivatives
Reaction Type Condensation and thermal cyclization Catalytic hydrogenation
Catalyst Requirement None (base KOH used) Copper-based or palladium catalysts
Process Complexity Moderate Moderate to high (due to catalyst handling)
Yield High High, depending on catalyst and conditions
Industrial Applicability High High, especially for derivatives
Safety Considerations Safe reagents, high temp Handling of hydrogen gas, catalyst safety
Scalability Proven industrial scale Scalable with proper catalyst management

Research Findings and Notes

  • The N-formylation and cyclization method is favored for its simplicity and safety profile, making it suitable for large-scale industrial synthesis of this compound.
  • Catalytic hydrogenation offers flexibility in preparing various derivatives but requires careful catalyst choice and handling of hydrogen gas.
  • Both methods achieve high yields and purity, but the choice depends on the desired product scope and available infrastructure.
  • The use of copper-based catalysts is particularly highlighted for cost-effectiveness and environmental considerations compared to precious metals like palladium.

Chemical Reactions Analysis

Types of Reactions: 3-Methylindoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon or copper-based catalysts.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Major Products:

    Oxidation Products: Indole-3-carboxylic acids.

    Reduction Products: Reduced forms of this compound, such as this compound derivatives.

    Substitution Products: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-Methylindoline has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block in the synthesis of more complex indole derivatives.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

Medicine:

  • Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
  • Investigated for its role in the development of new drugs targeting specific biological pathways.

Industry:

  • Used in the production of fragrances and perfumes due to its distinct odor.
  • Employed as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylindoline involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as 3-methyleneindolenine . These metabolites can induce cytotoxicity and apoptosis in cells by interacting with cellular macromolecules and disrupting normal cellular functions.

Comparison with Similar Compounds

Structural Analogs

3-Phenylindoline

  • Structure : Indoline with a phenyl group at C3.
  • Key Differences : The phenyl group introduces greater steric bulk and π-conjugation compared to the methyl group in 3-methylindoline. This enhances intermolecular interactions in catalysis but reduces solubility in polar solvents .
  • Applications : Used in N-prenylation reactions for synthesizing indole derivatives with 43–80% yields .

2-Methylindoline and 7-Methylindoline

  • Structure : Methyl groups at the 2- or 7-position of indoline.
  • Key Differences : Positional isomerism significantly impacts reactivity. For example, 2-methylindoline undergoes palladium-catalyzed aromaticity transfer with high yields (e.g., 6a, 6c: >80%), whereas 7-methylindoline exhibits reduced yields (~50%) due to steric hindrance .

Skatole (3-Methylindole)

  • Structure : Indole with a methyl group at C3.
  • Key Differences : The absence of a saturated five-membered ring (vs. indoline) increases aromaticity and alters reactivity. Skatole is more electrophilic, making it prone to electrophilic substitution at C2 or C5 .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility LogP
This compound 210–215 Soluble in CH₂Cl₂ 2.1
3-Phenylindoline 98–100 320 (dec.) Insoluble in H₂O 3.8
Skatole 93–95 265–268 Soluble in EtOH 2.7
  • Notable Trend: Methyl substitution at C3 (vs. phenyl) improves aqueous solubility but reduces thermal stability.

Biological Activity

3-Methylindoline (3-MI) is a compound that has garnered attention for its biological activities, particularly in relation to its mutagenic and pneumotoxic properties. This article explores the biological activity of 3-MI, focusing on its mechanisms of action, effects on various cell types, and implications for health.

3-MI is a derivative of indole, formed through the metabolic degradation of tryptophan by gut microbiota. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins. The metabolic pathways involved in the bioactivation of 3-MI are crucial for understanding its toxicity.

Metabolic Pathways

  • Bioactivation : Cytochrome P450 enzymes, particularly CYP2F1, play a significant role in converting 3-MI into toxic metabolites that induce DNA damage.
  • Reactive Intermediates : The dehydrogenation of 3-MI leads to the formation of several metabolites, including 3-methyleneindolenine, which is implicated in inducing apoptosis in lung cells .

Mutagenicity and Carcinogenic Potential

Studies have shown that 3-MI is capable of causing DNA damage in human bronchial epithelial cells. The mutagenic potential of 3-MI has been linked to its ability to form DNA adducts, which are critical in the initiation of cancer.

  • DNA Damage : Exposure to low micromolar concentrations of 3-MI resulted in extensive DNA damage characterized by single-strand breaks. This damage peaked at approximately four hours post-exposure and diminished over time .
  • Apoptosis Induction : Concentrations above 25 μM were found to induce apoptosis in bronchial epithelial cells, similar to established chemotherapeutic agents like doxorubicin .

Toxicity in Animal Models

Research indicates that 3-MI is a potent pneumotoxicant across various animal species. Its effects have been studied extensively in ruminants and rodents, where it has been linked to acute interstitial pneumonia (AIP) due to inhalation exposure .

Effects on Microorganisms

In addition to its effects on human cells, 3-MI has demonstrated inhibitory effects on certain lactic acid bacteria. For example:

  • Growth Inhibition : Studies showed that concentrations as low as 0.2 μg/ml could inhibit the growth of lactic acid bacteria such as Lactobacillus casei and Lactobacillus plantarum during specific growth phases .

Case Studies and Research Findings

StudyFocusFindings
Nichols et al. (2003)CytotoxicityDemonstrated that 3-MI induces apoptosis in bronchial epithelial cells through P450-mediated bioactivation .
Fordtran et al. (2009)MutagenicityFound that 3-MI causes significant DNA damage comparable to known genotoxic agents .
Yokoyama et al. (1975)Animal ToxicologyLinked 3-MI exposure to AIP in cattle, emphasizing the role of ruminal bacteria in its production .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylindoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation of 3-methylindole using palladium or platinum catalysts under controlled hydrogen pressure (1–3 atm) and temperatures (80–120°C) . Alternative methods include reductive amination of ketones with indoline derivatives. Yield optimization requires careful monitoring of solvent polarity (e.g., ethanol vs. THF) and catalyst loading. Purity is assessed via GC-MS or HPLC, with impurities often traced to incomplete reduction of the indole ring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the methyl group position on the indoline ring. Key signals include a triplet for the methyl protons (~δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm). IR spectroscopy confirms the absence of N-H stretches (if fully alkylated) and presence of C-N bonds (~1250 cm⁻¹). Mass spectrometry (MS) should show a molecular ion peak at m/z 133 (C₉H₁₁N) .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies using UV-Vis spectroscopy reveal that this compound degrades rapidly in acidic (pH < 4) or highly polar solvents (e.g., water) due to protonation of the nitrogen atom, leading to ring-opening reactions. Buffered solutions (pH 6–8) in aprotic solvents (e.g., acetonitrile) enhance stability. Accelerated degradation tests (40–60°C) combined with Arrhenius modeling predict shelf-life under varying conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from differences in catalyst systems (e.g., Pd vs. Cu) and ligand steric effects. For example, Pd(OAc)₂ with bulky phosphine ligands promotes C–H activation at the methyl-substituted position, whereas CuI catalysts favor N-arylation. Computational studies (DFT) can model transition states to rationalize regioselectivity . Comparative kinetic studies under inert vs. aerobic conditions are recommended to isolate oxygen-sensitive pathways .

Q. How can computational modeling (e.g., DFT, MD) predict the bioavailability of this compound derivatives for drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict membrane permeability. Molecular dynamics (MD) simulations in lipid bilayers assess diffusion coefficients. Experimental validation via Caco-2 cell assays correlates computed logP values with observed absorption rates. Contradictions between in silico and in vitro data often stem from oversimplified solvation models in simulations .

Q. What strategies resolve conflicting data on the cytotoxicity of this compound analogs in cancer cell lines?

  • Methodological Answer : Meta-analyses of dose-response curves (IC₅₀ values) should account for cell line heterogeneity (e.g., p53 status) and assay protocols (MTT vs. ATP luminescence). Orthogonal validation via apoptosis markers (caspase-3 activation) and transcriptomics can distinguish true cytotoxicity from assay artifacts. Systematic reviews must adhere to PRISMA guidelines to minimize bias .

Q. Methodological Guidance Tables

Table 1: Key Analytical Techniques for this compound Characterization

TechniqueCritical ParametersCommon PitfallsReferences
¹H NMRSolvent (CDCl₃ vs. DMSO-d₆), δ 1.2–1.4 ppm (CH₃)Residual protons in deuterated solvents
HPLCMobile phase (ACN/H₂O), C18 columnColumn degradation at high pH
GC-MSElectron impact ionization, m/z 133Thermal decomposition during injection

Table 2: Strategies for Resolving Data Contradictions

IssueApproachExample ApplicationReferences
Conflicting reactivity reportsControlled replication under inert atmospherePd-catalyzed vs. Cu-catalyzed coupling
Variability in bioassay dataStandardized cell culture protocolsATP vs. MTT cytotoxicity assays

Q. Recommendations for Further Research

  • Investigate the role of this compound as a chiral auxiliary in asymmetric catalysis using enantioselective NMR and X-ray crystallography .
  • Develop green synthesis protocols using biocatalysts (e.g., amine dehydrogenases) to replace transition-metal catalysts .
  • Conduct systematic reviews to harmonize toxicity data across preclinical models, ensuring compliance with Cochrane Handbook standards .

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQARNDIMKOOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335319
Record name 3-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4375-15-9
Record name 3-Methylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4375-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Skatole (26.5 g, 202 mmol) was dissolved in acetic acid (500 mL) and cooled to 15° C. Sodium cyanoborohydride (40 g, 637 mmol) was added in portions to this cooled solution. After the addition was complete, stirring was continued for 1 h at RT. Subsequently, water (100 mL) was added and after 15 min at RT, the mixture was evaporated under reduced pressure at 60° C. To the residue was added 0.5 L 5% aq. NaHCO3 and 0.5 L TBME and the organic layer was washed with 5% aq. NaHCO3 (2×250 mL), water (0.5 L), 1M aq. NaOH (100 mL), 5% aq. NaHCO3 (250 mL), and brine (250 mL). After drying over Na2SO4 and filtration, the solvent was removed by evaporation under reduced pressure. Yield: 23.3 g (87%).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere 0.58 g (9.2 mmol) sodium cyanoborohydride were added batchwise to 1.0 g (7.6 mmol) 3-methylindole in 5.0 mL glacial acetic acid and the mixture was stirred for 60 min at RT. Then the reaction mixture was poured onto a 4N aqueous sodium hydroxide solution and extracted with EtOAc. The combined organic phases were washed several times with saturated sodium hydrogen carbonate solution, dried on sodium sulphate and evaporated down.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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